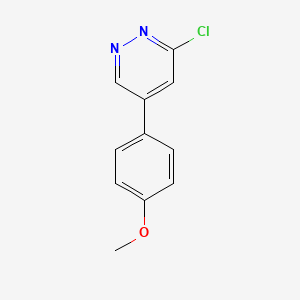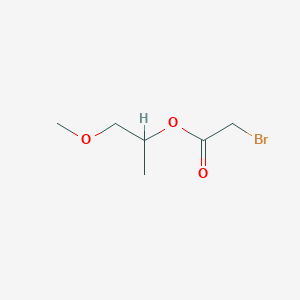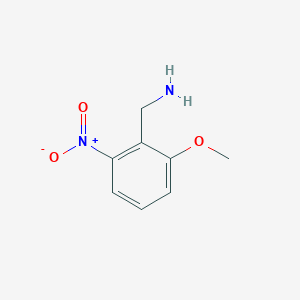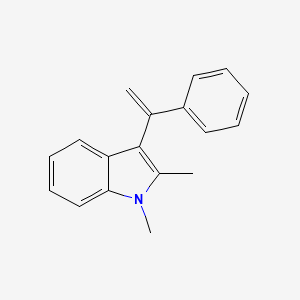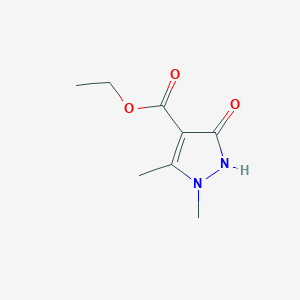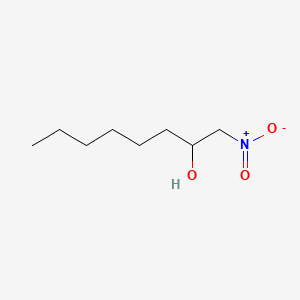
2-Octanol, 1-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octanol, 1-nitro- is an organic compound with the molecular formula C8H17NO3 It is a nitro alcohol, characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octanol, 1-nitro- typically involves the nitration of 2-octanol. One common method is the reaction of 2-octanol with nitric acid in the presence of a catalyst. The reaction conditions often include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of 2-Octanol, 1-nitro- can be achieved through a continuous flow process. This involves the use of large-scale reactors where 2-octanol and nitric acid are continuously fed into the system, and the product is continuously removed. This method allows for efficient production and high yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octanol, 1-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 2-nitrooctanone or 2-nitrooctanoic acid.
Reduction: Formation of 2-aminooctanol.
Substitution: Formation of 2-nitrooctyl chloride or 2-nitrooctyl bromide.
Applications De Recherche Scientifique
2-Octanol, 1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Octanol, 1-nitro- involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Octanol: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitrooctane: Has the nitro group on a different carbon, leading to different reactivity and properties.
2-Nitro-1-butanol: A shorter chain nitro alcohol with different physical and chemical properties.
Uniqueness
2-Octanol, 1-nitro- is unique due to the presence of both a hydroxyl and a nitro group on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
2224-39-7 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-nitrooctan-2-ol |
InChI |
InChI=1S/C8H17NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3 |
Clé InChI |
UHUZCPVKBAPSSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




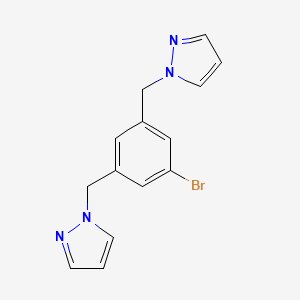
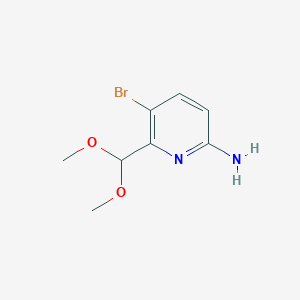
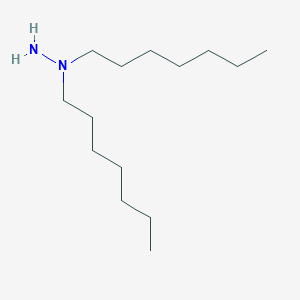
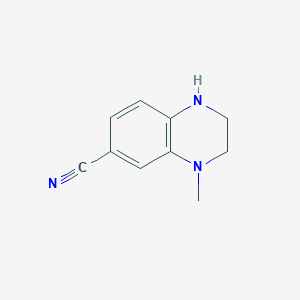
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
